1-(5-(Bromomethyl)-2-ethylphenyl)propan-2-one
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Overview
Description
1-(5-(Bromomethyl)-2-ethylphenyl)propan-2-one is an organic compound with a complex structure that includes a bromomethyl group, an ethyl group, and a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Bromomethyl)-2-ethylphenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 2-ethylphenylpropan-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Bromomethyl)-2-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. Reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents like tetrahydrofuran.
Major Products
Substitution: Products include substituted phenylpropanones with various functional groups replacing the bromine atom.
Oxidation: Major products are carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives are formed.
Scientific Research Applications
1-(5-(Bromomethyl)-2-ethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-(Bromomethyl)-2-ethylphenyl)propan-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity. The carbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
1-Bromopropane: An organobromine compound used as a solvent and in industrial applications.
2-Bromopropane: Similar in structure but with different reactivity and applications.
Bromoethane: Another simple organobromine compound with distinct properties.
Uniqueness
1-(5-(Bromomethyl)-2-ethylphenyl)propan-2-one is unique due to its specific substitution pattern and the presence of both bromomethyl and carbonyl functional groups
Properties
Molecular Formula |
C12H15BrO |
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Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-[5-(bromomethyl)-2-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H15BrO/c1-3-11-5-4-10(8-13)7-12(11)6-9(2)14/h4-5,7H,3,6,8H2,1-2H3 |
InChI Key |
TXHWSYHAJWXASJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CBr)CC(=O)C |
Origin of Product |
United States |
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